2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate
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Overview
Description
Preparation Methods
The synthesis of 2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate typically involves multiple steps, starting with the preparation of the core structure and subsequent functionalization. The synthetic route often includes the following steps:
Formation of the core structure: This involves the reaction of ethoxybenzoyl chloride with hydrazine to form the carbohydrazide intermediate.
Functionalization: The intermediate is then reacted with 4-chlorobenzoic acid under specific conditions to yield the final product.
Chemical Reactions Analysis
2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro group, using reagents like sodium methoxide.
The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in drug development.
Industry: It is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to certain enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may interfere with cellular signaling pathways and metabolic processes .
Comparison with Similar Compounds
2-Ethoxy-4-(2-(4-ethoxybenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate can be compared with other similar compounds, such as:
2-Ethoxy-4-(2-(2-methylbenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a similar structure but with a methyl group instead of an ethoxy group.
2-Ethoxy-4-(2-(2-iodobenzoyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound contains an iodine atom instead of an ethoxy group.
2-Ethoxy-4-(2-(phenylacetyl)carbohydrazonoyl)phenyl 4-chlorobenzoate: This compound has a phenylacetyl group instead of an ethoxybenzoyl group.
Properties
CAS No. |
478498-53-2 |
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Molecular Formula |
C25H23ClN2O5 |
Molecular Weight |
466.9 g/mol |
IUPAC Name |
[2-ethoxy-4-[(E)-[(4-ethoxybenzoyl)hydrazinylidene]methyl]phenyl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H23ClN2O5/c1-3-31-21-12-8-18(9-13-21)24(29)28-27-16-17-5-14-22(23(15-17)32-4-2)33-25(30)19-6-10-20(26)11-7-19/h5-16H,3-4H2,1-2H3,(H,28,29)/b27-16+ |
InChI Key |
CNIIIQJKOOKGRI-JVWAILMASA-N |
Isomeric SMILES |
CCOC1=CC=C(C=C1)C(=O)N/N=C/C2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OCC |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NN=CC2=CC(=C(C=C2)OC(=O)C3=CC=C(C=C3)Cl)OCC |
Origin of Product |
United States |
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